molecular formula C28H35N5O6 B14434885 Enkephalin, N-cyclo-leu(5)- CAS No. 75975-40-5

Enkephalin, N-cyclo-leu(5)-

Cat. No.: B14434885
CAS No.: 75975-40-5
M. Wt: 537.6 g/mol
InChI Key: BEVVTQSRFIWLFS-XWGVYQGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of Leu-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Chemical Reactions and Interactions

N-cyclo-leu(5)- undergoes various biochemical reactions, primarily involving interactions with opioid receptors located throughout the central nervous system. The cyclic structure contributes to its stability against enzymatic degradation compared to linear enkephalins. Upon binding to opioid receptors, N-cyclo-leu(5)- can induce significant antinociceptive effects in animal models, demonstrating its potential therapeutic applications. Modifications at specific positions within the peptide can further enhance its pharmacological properties.

Stability and Degradation

The predominant routes of metabolism and clearance for linear Leu-enkephalin occur through cleavage of Tyr1-Gly2 by aminopeptidase N and of Gly3-Phe4 by angiotensin-converting enzyme, resulting in a plasma half-life of less than 10 minutes . The cyclic structure of N-cyclo-leu(5)- enhances its stability against enzymatic degradation compared to linear enkephalins.

Effects of Modifications on Leu-Enkephalin

Modifications at the Phe4 position of Leu5-enkephalin can modulate receptor function and selectivity . Substitution at the meta-position of Phe4 in Leu5-enkephalin can regulate δOR and µOR affinity and G-protein activity and enables the fine-tuning of β-arrestin 2 recruitment to both δOR and µOR . Meta-substituted Phe4 analogs generally exhibit improved plasma stability compared with Leu5-enkephalin, with half-lives typically greater than 20 minutes . For example, the 3-fluoro derivative is the most stable analog, with a half-life of 82.3 minutes . Meta-substitution does not greatly impede proteolysis at the Tyr1-Gly2 site but slows digestion at the Gly3-Phe4 site .

Data Tables of Modified Leu-Enkephalin Analogs

CompoundKi δOR (nM)Ki µOR (nM)
Leu 5-enkephalin1.261.70
1a0.0230.059
1h0.680.30
1i0.930.98
  • Ki values represent binding affinity for δOR and µOR .

Properties

CAS No.

75975-40-5

Molecular Formula

C28H35N5O6

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-(2-aminoacetyl)iminoacetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1

InChI Key

BEVVTQSRFIWLFS-XWGVYQGASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.